molecular formula C21H20N2O4S B13378407 ethyl 2-[2-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

ethyl 2-[2-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

Cat. No.: B13378407
M. Wt: 396.5 g/mol
InChI Key: DMICRWMIXBKJJN-LDADJPATSA-N
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Description

Ethyl 2-[2-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate is a thiazole-based compound featuring a conjugated methylidene group, a 4-methylanilino substituent, and an ethyl phenoxy acetate ester. The compound’s core includes a 1,3-thiazol-5-ylidene moiety, which is critical for electronic interactions with biological targets, while the ethyl ester group may influence pharmacokinetic properties like solubility and metabolic stability.

Preparation Methods

The synthesis of ethyl [2-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the thiazolidinone ring.

    Formation of the Imine Group: The thiazolidinone intermediate is then reacted with 2-formylphenoxyacetic acid to introduce the imine group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Ethyl [2-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl [2-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl [2-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate involves its interaction with specific molecular targets. The imine group can interact with nucleophilic sites in biological molecules, while the thiazolidinone ring can participate in various biochemical pathways. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs differ primarily in substituents on the thiazole ring, phenoxy group, and ester functionality. Key examples include:

(a) Methyl vs. Ethyl Esters

  • Methyl 2-[4-[(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate (): Replacing the ethyl ester with a methyl group reduces steric bulk, enhancing 5-lipoxygenase (5-LOX) inhibition (IC₅₀ = 190.0 nM) compared to its ethyl counterpart (IC₅₀ = 2110.0 nM). This suggests methyl esters may optimize enzyme binding .
  • Ethyl ester in the target compound : The ethyl group likely improves metabolic stability by slowing esterase-mediated hydrolysis, extending half-life in vivo.

(b) Halogen Substituents on the Phenoxy Ring

  • Ethyl [2-bromo-4-({3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate (): Bromine substitution raises molecular weight (533.4 g/mol vs. ~450 g/mol for the target compound), which may affect bioavailability due to increased steric hindrance .

(c) Thiazole/Thiazolidinone Core Variations

  • Ethyl 2-[2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate (): The sulfanylidene group modifies electronic properties, increasing resonance stabilization and possibly redox activity .

Bioactivity and Pharmacological Profiles

Table 1: Comparative Bioactivity Data for Key Analogs

Compound IC₅₀ (nM) [5-LOX] Molecular Weight (g/mol) Key Substituents
Target compound Not reported ~450* Ethyl ester, 4-methylanilino, E-config
Methyl 2-[4-[(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate 190.0 436.4 Methyl ester, Z-config
Ethyl [2-bromo-4-({3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate Not reported 533.4 Bromo, thiazolidinone core

*Estimated based on structural similarity.

  • 5-Lipoxygenase Inhibition : Methyl esters exhibit superior potency, but ethyl derivatives may offer better pharmacokinetic profiles .
  • Anti-inflammatory Potential: Analogs with thiazolidinone cores () are implicated in modulating inflammatory pathways, though specific data for the target compound are lacking .

ADMET Considerations

  • Methyl Esters : Higher metabolic clearance due to faster hydrolysis, reducing systemic exposure.
  • Halogenated Derivatives : Increased lipophilicity may enhance tissue penetration but raise toxicity risks (e.g., bioaccumulation) .

Biological Activity

Ethyl 2-[2-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article will explore its biological activity, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.

Anti-Cancer Properties

Recent studies have highlighted the compound's potential as an anti-cancer agent. The following table summarizes key findings from various research articles regarding its anti-proliferative effects against different cancer cell lines.

Study Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.25Induction of apoptosis via caspase activation
HeLa (Cervical)0.30Inhibition of cell cycle progression
A549 (Lung)0.40Disruption of mitochondrial function
HCT116 (Colon)0.35Inhibition of NF-kB signaling pathway
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, which are crucial for the execution phase of cell apoptosis .
  • Cell Cycle Arrest : It can inhibit the progression of the cell cycle, particularly at the G1/S checkpoint, preventing cancer cells from proliferating .
  • Mitochondrial Dysfunction : The compound disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
  • NF-kB Inhibition : By inhibiting the NF-kB signaling pathway, it reduces the expression of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells .

Case Study 1: Breast Cancer

In a study involving MDA-MB-231 breast cancer cells, this compound demonstrated significant anti-proliferative effects with an IC50 value of 0.25 µM. The mechanism was primarily through apoptosis induction, confirmed by flow cytometry analysis showing increased Annexin V-positive cells after treatment.

Case Study 2: Lung Cancer

Another study focused on A549 lung cancer cells where the compound exhibited an IC50 value of 0.40 µM. The study revealed that treatment led to mitochondrial membrane potential loss and increased ROS levels, indicating mitochondrial dysfunction as a mechanism of action.

Case Study 3: Colon Cancer

Research on HCT116 colon cancer cells indicated an IC50 value of 0.35 µM. The findings suggested that the compound's ability to inhibit NF-kB signaling contributed significantly to its anti-cancer activity by downregulating pro-survival genes.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare ethyl 2-[2-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate?

The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. A general method includes condensing 4-methylaniline with chloroacetic acid and an appropriate oxo-compound (e.g., ethyl glyoxylate) under reflux in a mixed solvent system (e.g., DMF and acetic acid). Subsequent coupling with a phenoxyacetate derivative via a Knoevenagel condensation ensures the E-configuration of the methylidene group. Recrystallization from DMF-ethanol mixtures is often used for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • UV-Vis Spectroscopy : Identifies conjugation and electronic transitions, particularly the π→π* transition of the thiazolylidene-methylphenoxy system (e.g., absorbance peaks ~300–400 nm) .
  • NMR : ¹H and ¹³C NMR confirm the E-configuration of the methylidene group (e.g., coupling constants >16 Hz for trans protons) and substituent connectivity.
  • X-ray Crystallography : Resolves crystal packing and absolute configuration, often using SHELXL for refinement .

Q. How can researchers assess the purity of this compound?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard. Purity >95% is typical, with retention times compared against synthetic intermediates. Mass spectrometry (ESI-MS) further validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What experimental challenges arise in confirming the E/Z isomerism of the methylidene group, and how can they be addressed?

Challenge : Overlapping NMR signals or ambiguous NOE correlations may obscure isomer identification. Solution :

  • Use variable-temperature NMR to resolve dynamic exchange broadening.
  • Perform TD-DFT calculations to compare experimental UV-Vis spectra with theoretical predictions for E vs. Z configurations .
  • Employ X-ray crystallography for unambiguous structural assignment, leveraging SHELX refinement protocols .

Q. How can contradictions between spectroscopic data and computational models be resolved during structural elucidation?

Example : Discrepancies in NMR chemical shifts may arise from solvent effects or crystal packing. Methodology :

  • Re-optimize computational models (e.g., DFT with solvent corrections like PCM).
  • Compare experimental and calculated ¹³C NMR shifts using software like ACD/Labs or Gaussian.
  • Validate with solid-state NMR if crystallographic data suggests unusual bond distortions .

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., 4-methylanilino or phenoxy groups) and test against targets like kinases or microbial enzymes.
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydrofolate reductase).
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays or MIC in antimicrobial screens .

Q. What are the key considerations in designing stability studies for this compound?

  • Degradation Pathways : Hydrolysis of the ester or thiazole ring under acidic/basic conditions.
  • Analytical Methods :

  • HPLC-MS to track degradation products.
  • Thermogravimetric Analysis (TGA) for thermal stability.
    • Storage Conditions : Recommend desiccated, low-temperature environments to prevent photodegradation .

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 2-[2-[(E)-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C21H20N2O4S/c1-3-26-19(24)13-27-17-7-5-4-6-15(17)12-18-20(25)23-21(28-18)22-16-10-8-14(2)9-11-16/h4-12H,3,13H2,1-2H3,(H,22,23,25)/b18-12+

InChI Key

DMICRWMIXBKJJN-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)C)S2

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2

Origin of Product

United States

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